molecular formula C10H17N3O B2959459 N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide CAS No. 956951-10-3

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2959459
CAS No.: 956951-10-3
M. Wt: 195.266
InChI Key: AEHTVLXFJIWWFE-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a propyl group attached to the pyrazole ring, along with a carboxamide functional group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide typically involves the following steps:

  • Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions: Subsequent substitution reactions introduce the ethyl, methyl, and propyl groups at the appropriate positions on the pyrazole ring.

  • Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the pyrazole ring into corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the carboxamide group to a primary amine.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

  • Reduction Products: Primary amines and their derivatives.

  • Substitution Products: Various substituted pyrazoles with different functional groups.

Scientific Research Applications

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-inflammatory or analgesic agent.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-ethyl-3-methyl-1-propyl-1H-pyrazole-5-carboxamide is compared with other similar pyrazole derivatives, such as:

  • Celecoxib: An anti-inflammatory drug with a similar pyrazole core.

  • Rimonabant: An anti-obesity drug that also contains a pyrazole ring.

  • Difenamizole: An analgesic with a pyrazole structure.

Uniqueness: What sets this compound apart from other pyrazole derivatives is its specific combination of ethyl, methyl, and propyl groups, which may confer unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

N-ethyl-5-methyl-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-4-6-13-9(7-8(3)12-13)10(14)11-5-2/h7H,4-6H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHTVLXFJIWWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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